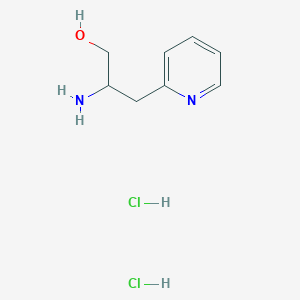

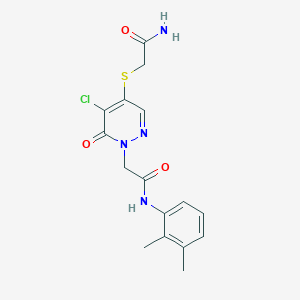

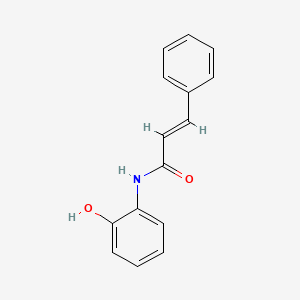

![molecular formula C6H4FN3 B2908482 6-Fluoropyrazolo[1,5-A]pyrimidine CAS No. 1036762-34-1](/img/structure/B2908482.png)

6-Fluoropyrazolo[1,5-A]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoropyrazolo[1,5-A]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine, which is a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . It is a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties .

Synthesis Analysis

The synthesis of 6-Fluoropyrazolo[1,5-A]pyrimidine involves a simpler and greener synthetic methodology as compared to those of BODIPYS . The reaction between an equimolar mixture of the appropriate b-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C has been proposed .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions of 6-Fluoropyrazolo[1,5-A]pyrimidine involve changes in the dipole moment. Compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an electron-donating group (EDG) in the same position .Applications De Recherche Scientifique

Synthesis of Functional Fluorophores

6-Fluoropyrazolo[1,5-A]pyrimidine derivatives have been utilized in the synthesis of functional fluorophores. A study by Castillo et al. (2018) demonstrated a microwave-assisted process for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines. These compounds acted as strategic intermediates for preparing novel fluorophores, showing important fluorescence and photophysical properties, including large Stokes shifts and high quantum yields in certain derivatives (Castillo, Tigreros, & Portilla, 2018).

Antibacterial Activity

Verbitskiy et al. (2016) explored the antibacterial properties of 6-fluoroaryl-substituted [1,2,4]triazolo[1,5-a]pyrimidines, synthesized using a microwave-assisted Suzuki cross-coupling reaction. These compounds exhibited in vitro antibacterial activity against Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).

Synthesis of Novel Derivatives

Atta (2011) reported on the synthesis and electrophilic substitutions of novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. The study explored the preparation of these derivatives and their structural confirmation through various analytical techniques (Atta, 2011).

Tumor Imaging Applications

Xu et al. (2012) investigated 18F-labeled Pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with Positron Emission Tomography (PET). They modified existing compounds to improve in vivo and in vitro uptake by tumor cells, demonstrating their potential as tumor imaging agents (Xu et al., 2012).

Antimycobacterial Agents

Abdel-Rahman et al. (2009) designed and synthesized fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives as antimycobacterial agents. One compound exhibited significant inhibitory activity against Mycobacterium tuberculosis while being non-toxic to mammalian cells (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Treatment of Cognitive Impairment

Li et al. (2016) synthesized a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. One of their compounds, ITI-214, showed promise for treating cognitive deficits associated with various neurological and psychiatric diseases (Li et al., 2016).

Safety And Hazards

Orientations Futures

The future directions of 6-Fluoropyrazolo[1,5-A]pyrimidine research could involve the synthesis of a family of these fused N-heterocycles substituted at position 7 with different electron-withdrawing (EWGs) and electron-donating groups (EDGs) . This could lead to the development of new pyrimidines as anti-inflammatory agents .

Propriétés

IUPAC Name |

6-fluoropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAALDAUFFOUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoropyrazolo[1,5-A]pyrimidine | |

CAS RN |

1036762-34-1 |

Source

|

| Record name | 6-fluoropyrazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

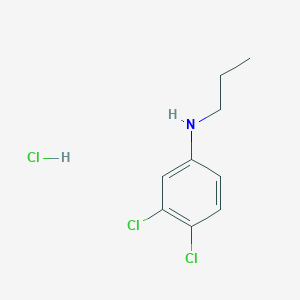

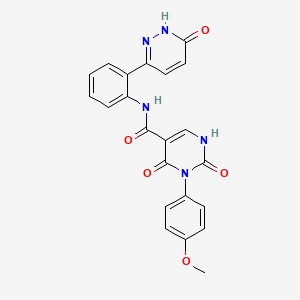

![4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2908402.png)

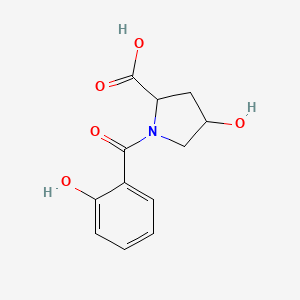

![8-(2-Chloro-6-fluorophenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2908403.png)

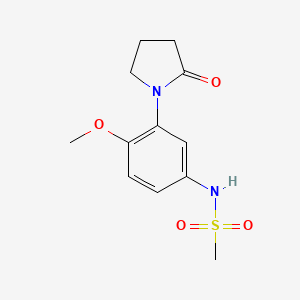

![N-(2-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2908408.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2908420.png)